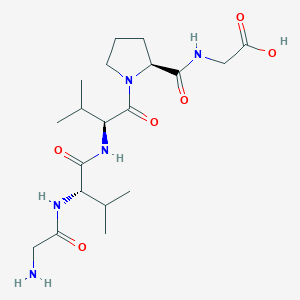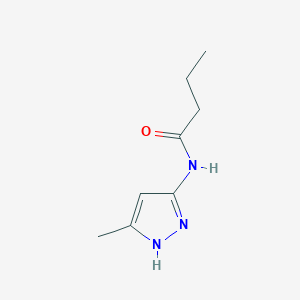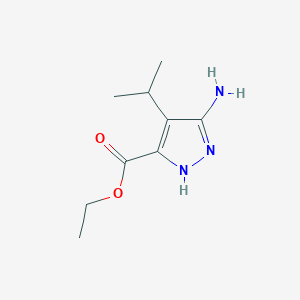![molecular formula C17H16O4S B12518061 Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]- CAS No. 681295-18-1](/img/structure/B12518061.png)
Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]- is a compound that belongs to the class of phenoxy acids It is characterized by the presence of an acetylthio group attached to a phenylmethyl group, which is further connected to a phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]- typically involves the reaction of 4-[(acetylthio)phenylmethyl]phenol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]- undergoes various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetylthio group, yielding the corresponding phenoxy derivative.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenoxy derivatives.
Substitution: Various substituted phenoxy compounds.
Wissenschaftliche Forschungsanwendungen
Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]- involves its interaction with specific molecular targets. The acetylthio group can interact with enzymes or receptors, modulating their activity. The phenoxy group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxyacetic acid: A simpler analog with similar chemical properties.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
4-Chloro-2-methylphenoxyacetic acid: Another herbicide with a related structure.
Uniqueness
Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]- is unique due to the presence of the acetylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other phenoxy acids .
Eigenschaften
CAS-Nummer |
681295-18-1 |
|---|---|
Molekularformel |
C17H16O4S |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
2-[4-[acetylsulfanyl(phenyl)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H16O4S/c1-12(18)22-17(13-5-3-2-4-6-13)14-7-9-15(10-8-14)21-11-16(19)20/h2-10,17H,11H2,1H3,(H,19,20) |
InChI-Schlüssel |
SAALKMVZOLMKGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SC(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[6-[(2-Benzoyloxy-4-hydroxy-3-methyl-5-nitrophenyl)methyl]-3-hydroxy-2-methyl-4-nitrophenyl] benzoate](/img/structure/B12517996.png)
![1-[2-(Methoxymethoxy)propyl]-1H-imidazole](/img/structure/B12517997.png)



![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-methylpyridin-1-ium)](/img/structure/B12518029.png)
![N-[3-(Hydroxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12518033.png)

![4-[(E)-(Quinolin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B12518059.png)

![2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518068.png)
